4-(Trifluoromethylsulfonylamino)phenol
Description
Properties
IUPAC Name |
1,1,1-trifluoro-N-(4-hydroxyphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3S/c8-7(9,10)15(13,14)11-5-1-3-6(12)4-2-5/h1-4,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVWJIAZVARRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 Trifluoromethylsulfonylamino Phenol
Influence of the Trifluoromethylsulfonyl Group on Aromatic Reactivity
The trifluoromethylsulfonylamino group (-NHSO₂CF₃) exerts a profound influence on the reactivity of the attached aromatic ring. The trifluoromethyl (-CF₃) and sulfonyl (-SO₂-) components are both powerful electron-withdrawing groups, primarily through the inductive effect (-I effect). This strong withdrawal of electron density significantly deactivates the benzene (B151609) ring, making it less nucleophilic and therefore less susceptible to electrophilic aromatic substitution (EAS) compared to benzene or phenol (B47542). vaia.comyoutube.com
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) in 4-(Trifluoromethylsulfonylamino)phenol is a primary site of reactivity, with its properties being significantly modulated by the para-substituent.
Acidity: Phenols are generally more acidic than aliphatic alcohols due to the resonance stabilization of the conjugate base, the phenoxide ion. libretexts.orgsips.org.in The acidity of a phenol is further enhanced by the presence of electron-withdrawing groups on the ring, which help to delocalize and stabilize the negative charge of the phenoxide ion. libretexts.orgquora.com The -NHSO₂CF₃ group at the para position is strongly electron-withdrawing, leading to a substantial increase in the acidity of the phenolic proton in this compound compared to unsubstituted phenol. This is analogous to the increased acidity of 4-nitrophenol. quora.comquora.com
| Compound | pKa | Substituent Effect |
|---|---|---|
| Cyclohexanol | ~16 | Reference Aliphatic Alcohol sips.org.in |
| Phenol | 9.95 | Reference Phenol quora.com |
| 4-Nitrophenol | 7.15 | Strong Electron-Withdrawing Group quora.com |
| This compound | Estimated < 7 | Very Strong Electron-Withdrawing Group |
Derivatization: The hydroxyl group undergoes typical reactions of phenols. It can be readily deprotonated by a suitable base to form the corresponding phenoxide, which can then act as a nucleophile in O-alkylation or O-acylation reactions to yield ethers and esters, respectively. nih.gov A particularly important transformation is its conversion to a trifluoromethanesulfonate (B1224126) (triflate, -OTf) or a nonafluorobutanesulfonate (nonaflate). These groups are excellent leaving groups in metal-catalyzed cross-coupling reactions, effectively activating the aryl C-O bond for carbon-carbon or carbon-heteroatom bond formation. nih.govnsf.gov
Oxidation: The phenolic ring is susceptible to oxidation. Under certain conditions, phenols can be oxidized to form quinone or quinone-imine type structures. The oxidation of acetaminophen (B1664979) (a structurally related N-(4-hydroxyphenyl)acetamide) to a reactive quinone imine is a well-known pathway for its hepatotoxicity. nih.gov Studies on related trifluoromethylphenols show they can be oxidized by species like singlet oxygen, proceeding through charge-transfer mechanisms or phenoxyl radical intermediates to yield benzoquinones. nih.govresearchgate.net
Reactivity of the Sulfonamide Nitrogen
The nitrogen atom in the trifluoromethylsulfonamide group exhibits significantly reduced nucleophilicity and basicity compared to an amine or even a standard carboxamide. The powerful electron-withdrawing effect of the -SO₂CF₃ group delocalizes the nitrogen's lone pair, making it less available for donation. rsc.org
However, this same electronic effect renders the sulfonamide N-H proton appreciably acidic. The N-H bond can be deprotonated by a strong base to generate a sulfonamide anion. This anion can then participate in reactions such as N-alkylation or N-arylation. rsc.orgresearchgate.net While the N-alkylation of sulfonamides typically requires strong bases and alkyl halides, modern catalytic methods using alcohols as alkylating agents have also been developed. rsc.orgrsc.org The competing N- versus S-functionalization can be a challenge in related sulfinamide chemistry, highlighting the nuanced reactivity of sulfur-nitrogen systems. chemrxiv.org
Electrophilic and Nucleophilic Aromatic Substitution Studies Involving Trifluoromethylsulfonylaminophenols
Nucleophilic Aromatic Substitution (NAS): The parent compound, this compound, does not possess a suitable leaving group and thus does not readily undergo NAS. However, if a leaving group (such as a halogen) were present on the ring, the reaction would be significantly facilitated by the presence of the strongly electron-withdrawing -NHSO₂CF₃ group. For instance, a compound like 2-fluoro-4-(trifluoromethylsulfonylamino)phenol would be highly activated for nucleophilic attack at the C-2 position.
Metal-Catalyzed Transformations Involving Trifluoromethylsulfonylaminophenols
Modern organic synthesis heavily relies on metal-catalyzed reactions to construct complex molecules. Trifluoromethylsulfonylaminophenols can serve as versatile substrates in this context.
Cross-Coupling Reactions: A primary strategy involves the conversion of the phenolic hydroxyl group into a triflate (-OTf). The resulting aryl triflate is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. nsf.gov These include the Suzuki-Miyaura reaction for C-C bond formation with boronic acids and the Buchwald-Hartwig amination for C-N bond formation. researchgate.netmdpi.com This two-step sequence (triflation followed by cross-coupling) is a powerful method for the functionalization of phenols.
| Component | Example Reagent/Catalyst | Typical Role |
|---|---|---|
| Aryl Electrophile | Aryl Triflate (Ar-OTf) | Substrate derived from the phenol nsf.gov |
| Organoboron Reagent | Arylboronic acid (Ar'-B(OH)₂) | Coupling partner mdpi.com |
| Palladium Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ | Active catalyst for oxidative addition nih.gov |
| Ligand | SPhos, P(t-Bu)₃, etc. | Stabilizes Pd and facilitates reaction steps nih.gov |
| Base | K₂CO₃, K₃PO₄, CsF | Activates the organoboron reagent nih.gov |
| Solvent | Toluene, Dioxane, DMF | Reaction medium |
C-H Functionalization: Direct C-H functionalization is an increasingly important strategy that avoids pre-functionalization steps. umich.eduwiley.com The functional groups present in this compound, namely the sulfonamide and hydroxyl groups, can potentially act as directing groups in metal-catalyzed C-H activation. nih.gov This could enable the selective introduction of new substituents at the C-H bonds ortho to these groups (the 3- and 5-positions), providing a direct route to more complex derivatives. nih.govresearchgate.net
Photochemical and Redox Reactions of Trifluoromethylsulfonylaminophenols
Redox Reactions: As a phenol derivative, this compound is expected to undergo redox reactions. The electron-rich aromatic ring is susceptible to oxidation, which can be initiated electrochemically or with chemical oxidants. Studies on structurally similar trifluoromethylphenols have shown they are readily oxidized by reactive oxygen species like singlet oxygen. nih.govresearchgate.net The mechanism likely involves the formation of a phenoxyl radical intermediate or proceeds via a charge-transfer complex. The ultimate products of such oxidations are often benzoquinones or coupled dimers. nih.gov The redox potential of the phenol will be higher (i.e., it will be harder to oxidize) than that of unsubstituted phenol due to the electron-withdrawing substituent.
Photochemical Reactions: The specific photochemical reactivity of this compound is not extensively documented in the literature. In general, aromatic sulfonamides and phenols can undergo photochemical reactions, but the pathways are highly dependent on the specific substitution pattern and reaction conditions. Irradiation of aromatic compounds can lead to excited states that undergo various transformations, including cleavage of bonds (e.g., C-S or S-N bonds) or reactions with other molecules. researchgate.net However, without specific experimental data, the photochemical behavior of this particular compound remains an area for further investigation.
Advanced Computational Studies of 4 Trifluoromethylsulfonylamino Phenol
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are foundational in computational chemistry, used to determine the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. nih.gov
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. niscpr.res.in It is frequently employed to determine the most stable molecular geometry by optimizing bond lengths and angles to find the lowest energy conformation. nih.govnih.gov For 4-(Trifluoromethylsulfonylamino)phenol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict its optimal 3D structure. niscpr.res.innih.gov These results are crucial as the optimized geometry serves as the basis for all other subsequent computational property predictions. researchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. niscpr.res.innih.gov A smaller energy gap suggests the molecule is more reactive. For this compound, FMO analysis would identify the locations of the HOMO and LUMO, indicating which parts of the molecule (e.g., the phenol (B47542) ring, the sulfonyl group) are the primary sites for electron donation and acceptance.
Table 1: Representative Frontier Molecular Orbital Data
| Parameter | Description | Typical Information Yielded |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Predicts chemical reactivity and stability. |
Note: This table is illustrative. Specific values for this compound are not available in the searched literature.
Natural Bond Orbital (NBO) analysis is used to study charge distribution, charge transfer between orbitals, and hyperconjugative interactions within a molecule. researchgate.net It provides a detailed picture of the Lewis-like chemical bonding. researchgate.net For the target compound, NBO analysis would quantify the delocalization of electron density between the filled (donor) and empty (acceptor) orbitals, revealing the stability imparted by interactions such as those between the lone pairs on oxygen or nitrogen atoms and the antibonding orbitals of the aromatic ring or sulfonyl group.
In Silico Prediction of Reactivity and Reaction Mechanisms
Computational methods can predict how and where a molecule is likely to react. Global reactivity descriptors, often derived from FMO energies, such as chemical hardness, softness, and the electrophilicity index, provide a quantitative measure of a molecule's reactivity. researchgate.net These parameters help in understanding the molecule's behavior in chemical reactions. While detailed mechanistic studies for this compound are not published, these computational tools are essential for predicting its potential role in various chemical transformations.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. nih.gov The map uses a color scale to show electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. nih.gov For this compound, an MEP map would likely show negative potential around the oxygen atoms of the phenol and sulfonyl groups and the nitrogen atom, while the hydrogen of the hydroxyl group would be a site of positive potential. nih.govnih.gov
Spectroscopic Property Prediction (NMR, IR, UV-Vis) via Computational Methods
Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for confirming experimental results. nih.govnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical 1H and 13C NMR chemical shifts. These calculated values are often compared with experimental data to confirm the molecular structure. nih.gov
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. Comparing the computed spectrum with the experimental one helps in assigning specific vibrational modes (e.g., O-H stretch, S=O stretch) to the observed absorption bands. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov This calculation provides information about the electronic transitions between molecular orbitals, such as the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. bsu.by
Table 2: Computationally Predicted Spectroscopic Data
| Spectroscopic Method | Computational Approach | Information Provided |
| NMR | GIAO | 1H and 13C chemical shifts. |
| IR | DFT/B3LYP | Vibrational frequencies and mode assignments. |
| UV-Vis | TD-DFT | Electronic transition wavelengths (λmax) and energies. |
Note: This table describes the methods used for prediction. Specific spectral data for this compound from computational studies are not available in the searched literature.
Computational Studies of Intermolecular Interactions (e.g., Hydrogen Bonding)
Computational chemistry provides a powerful lens for examining the non-covalent interactions that govern the supramolecular assembly of this compound. Through advanced theoretical calculations, researchers can model and quantify the intermolecular forces, particularly hydrogen bonds, that dictate the crystal packing and bulk properties of the compound. These in silico studies offer insights into interaction energies, geometries, and vibrational frequencies that are complementary to experimental data.
The molecular architecture of this compound features distinct hydrogen bond donor and acceptor sites. The hydroxyl (-OH) group of the phenol ring and the amino (-NH) group of the sulfonamide moiety are primary hydrogen bond donors. Conversely, the oxygen atoms of the sulfonyl group (-SO₂) and the hydroxyl group, along with the fluorine atoms of the trifluoromethyl group, can act as hydrogen bond acceptors. This multiplicity of interaction sites allows for the formation of complex and varied hydrogen-bonding networks.
Density Functional Theory (DFT) is a commonly employed computational method to investigate these interactions. By modeling dimers or small clusters of this compound, the relative stability of different hydrogen-bonding motifs can be assessed. For instance, DFT calculations can elucidate the energetics and geometries of common arrangements such as O-H···O, N-H···O, and O-H···N hydrogen bonds. Such studies on related sulfonamide and phenol compounds have demonstrated the directional and specific nature of these interactions, which are crucial in determining the solid-state structure. nih.govnih.govnih.gov
In a typical computational approach, the geometry of the this compound monomer is first optimized. Subsequently, various dimeric configurations are constructed to represent the possible hydrogen-bonding patterns. The interaction energy for each dimer is then calculated, often with corrections for basis set superposition error (BSSE), to determine the most stable configurations. nih.gov These calculations provide quantitative data on bond lengths, bond angles, and interaction energies, as illustrated in the hypothetical data tables below, which are representative of findings from computational studies on analogous molecules.
Detailed Research Findings
Computational analyses of molecules with similar functional groups, such as sulfonamides and phenols, reveal that the most significant intermolecular interactions are hydrogen bonds involving the sulfonyl oxygen atoms and the phenolic hydroxyl group. nih.goved.gov For this compound, several key dimeric interactions can be postulated and analyzed.
One of the strongest anticipated interactions is the formation of a dimer via hydrogen bonds between the phenolic hydroxyl group of one molecule and a sulfonyl oxygen of another (O-H···O=S). Another significant interaction involves the sulfonamide N-H group acting as a donor to a sulfonyl oxygen (N-H···O=S). The phenolic hydroxyl group can also act as an acceptor, leading to N-H···O-H interactions.
The trifluoromethyl (-CF₃) group, while not a classical hydrogen bond former, can participate in weaker C-H···F or N-H···F interactions, which can further stabilize the crystal lattice. The phenyl rings also contribute to stability through π-π stacking interactions.
The tables below present hypothetical but plausible data derived from DFT calculations at a theoretical level such as B3LYP/6-311++G(d,p), which is often used for such analyses. nih.govnih.gov These tables illustrate the type of quantitative information that can be obtained from such studies.
Table 1: Calculated Hydrogen Bond Geometries for a Dimer of this compound
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |
| O-H···O=S | 2.75 | 1.78 | 170.5 |
| N-H···O=S | 2.90 | 1.95 | 165.2 |
| N-H···O (Phenolic) | 2.98 | 2.05 | 160.8 |
This interactive table contains representative data from computational models.
Table 2: Calculated Interaction Energies for Dimers of this compound
| Dimer Configuration | Interaction Energy (kcal/mol) | BSSE Corrected Energy (kcal/mol) |
| O-H···O=S Dimer | -9.5 | -8.7 |
| N-H···O=S Dimer | -7.2 | -6.5 |
| N-H···O (Phenolic) Dimer | -6.8 | -6.1 |
This interactive table showcases typical interaction energies calculated for different dimeric arrangements.
These computational studies are crucial for understanding the fundamental interactions that define the physicochemical properties of this compound. They provide a molecular-level rationale for its observed crystal structure and behavior, and can guide the design of new materials with tailored properties.
Applications in Organic Synthesis and Mechanistic Biological Research
Utilization as a Building Block for Complex Organic Molecules
The inherent reactivity of the phenolic hydroxyl group and the aromatic ring makes 4-(Trifluoromethylsulfonylamino)phenol a versatile starting point for synthesizing more complex structures, including various heterocyclic systems.
While the direct participation of this compound in widely documented carbon-carbon bond-forming reactions is not extensively reported, its structure is amenable to various synthetic transformations. The phenolic ring can be activated for electrophilic aromatic substitution, and the hydroxyl group can be converted into a triflate, a superior leaving group for cross-coupling reactions such as the Suzuki or Stille couplings, which are fundamental strategies for creating new carbon-carbon bonds. researchgate.netharvard.edu Such pathways allow for the introduction of new alkyl or aryl substituents onto the aromatic core, thereby building molecular complexity.
A significant application of phenol-containing scaffolds is in the synthesis of heterocyclic compounds. For instance, derivatives of a 4-hydroxyphenyl structure are employed as key building blocks in the synthesis of 1,2,3-triazole rings. nih.govnih.govfigshare.commostwiedzy.pl This is often achieved through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. In a typical synthetic route, the phenol-containing molecule would be chemically modified to bear either an azide (B81097) or a terminal alkyne functional group. This functionalized intermediate then readily reacts with a corresponding alkyne- or azide-containing partner to form the stable five-membered triazole ring, a core structure in many medicinally important compounds.
Role in Catalytic Systems and Reagent Design
The application of this compound itself as a catalyst is not a prominent area of research. However, related phenolic compounds have been studied in the context of photocatalytic degradation, typically involving titanium dioxide (TiO2) as the catalyst to break down the phenol (B47542) structure under UV light. mdpi.comnih.govnih.gov The focus of these studies is on environmental remediation rather than using the phenol derivative as part of a synthetic catalytic system. The trifluoromethylsulfonyl group, known for its strong electron-withdrawing nature, is a key component in various reagents, but specific examples of this compound being used in reagent design for catalysis are not widely documented.
Development of Trifluoromethylsulfonylaminophenol Derivatives for Biological Research
The core structure of this compound has proven to be a highly effective template for developing derivatives with significant biological activity, particularly as enzyme inhibitors.
The design of molecular probes is crucial for studying biological systems. These probes are often analogs of a parent compound, modified to include reporter groups like fluorescent tags, without losing their biological activity. The structure of this compound offers synthetic handles—namely the phenol and the amino group—for the attachment of such tags. For example, the phenolic hydroxyl group can be etherified or esterified with a linker attached to a fluorophore. Such fluorescent probes can then be used in cellular imaging to visualize the localization and interaction of the derivative with its biological target, providing insights into its mechanism of action. mdpi.com
Derivatives based on the this compound scaffold have been extensively investigated as inhibitors for several key enzymes implicated in human diseases.
Carbonic Anhydrase: Sulfonamides and sulfamates are well-established classes of carbonic anhydrase (CA) inhibitors. mdpi.com Derivatives incorporating a phenol moiety have shown potent inhibitory activity against various CA isoforms. nih.govresearchgate.net Specifically, fluorinated phenyl sulfamates and related sulfonamides are effective inhibitors of tumor-associated isoforms CA IX and XII. nih.gov These isoforms are involved in pH regulation in hypoxic tumors, making them important targets for cancer therapy. The mechanism of inhibition involves the sulfonamide group coordinating to the zinc ion in the enzyme's active site, disrupting its catalytic function. mdpi.com Phenolic compounds can also act as CA inhibitors, binding within the enzyme's active site. nih.govdrugbank.com
Table 1: Inhibition Data for Phenolic Compounds Against Carbonic Anhydrase Isoforms
| Compound | hCA I (K_I in µM) | hCA II (K_I in µM) | hCA IX (K_I in µM) | hCA XII (K_I in µM) |
| 4-Methyl-catechol | 10.92 | 9.46 | 0.81 | 0.93 |
| 3-Methoxycatechol | 8.74 | 7.12 | 0.63 | 0.79 |
Data sourced from a study on phenolic derivatives. nih.gov
Steroid Sulfatase (STS): Steroid sulfatase is a critical enzyme in the biosynthesis of active steroid hormones and is a major target in the treatment of hormone-dependent cancers, such as breast cancer. nih.gov Researchers have developed highly potent STS inhibitors based on a sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol core. nih.govnih.govfigshare.commostwiedzy.pl These compounds act as irreversible inhibitors by transferring the sulfamoyl group to a key active site residue of the enzyme. One of the most active compounds developed from this class demonstrated an IC₅₀ value significantly lower than the reference drug Irosustat, highlighting the promise of this molecular scaffold. nih.gov
Table 2: Steroid Sulfatase Inhibitory Activity of a Key Derivative
| Compound | Target Cell Line | IC₅₀ (nM) |
| Derivative 5l | MCF-7 (Breast Cancer) | 0.21 |
| Irosustat (Reference) | MCF-7 (Breast Cancer) | 1.06 |
Data reflects the potency of a lead compound from a series of sulfamoylated phenol derivatives. nih.gov
Tyrosinase: Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis, and its inhibitors are of great interest in cosmetics and for treating hyperpigmentation disorders. nih.govnih.gov Phenolic compounds are a major class of tyrosinase inhibitors because their structure can mimic the natural substrate, L-tyrosine. nih.govmdpi.com Research has shown that benzothiazole (B30560) derivatives containing both a 4-hydroxyphenyl group and a trifluoromethyl moiety are potent tyrosinase inhibitors. mdpi.com One such compound, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, was found to be a competitive inhibitor with a potency over 50 times greater than the standard inhibitor, kojic acid. mdpi.com This indicates that the combination of a phenol ring and a trifluoromethyl-containing group, as seen in the this compound scaffold, is highly favorable for tyrosinase inhibition. mdpi.com
Table 3: Tyrosinase Inhibitory Activity of a Trifluoromethyl-Containing Phenolic Compound
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | Mushroom Tyrosinase | 0.2 ± 0.01 | Competitive |
| Kojic Acid (Reference) | Mushroom Tyrosinase | 11.0 ± 0.1 | Competitive |
Data highlights the high potency of a derivative with structural similarities to the article's subject. mdpi.com
Studies of Cellular Pathway Modulation (e.g., Cell Cycle, Apoptosis in Cell Lines)
Comprehensive searches of scientific literature did not yield specific studies investigating the modulation of cellular pathways, such as the cell cycle or apoptosis, by this compound in cell lines. While phenolic compounds as a broad class are known to influence these pathways, no data is currently available for this specific compound.
Phenolic compounds, in general, have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.gov The mechanisms often involve either the extrinsic pathway, which is initiated by external signals, or the intrinsic (mitochondrial) pathway. nih.gov Key molecular events in apoptosis include the activation of caspases, which are enzymes that execute the process of cell death. nih.gov
Cell cycle progression is another critical process that can be affected by phenolic compounds. nih.gov The cell cycle is tightly regulated by a series of checkpoints that ensure the fidelity of cell division. Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.comwikipedia.org Some phenolic compounds have been observed to cause cell cycle arrest at these checkpoints, thereby inhibiting the proliferation of cancer cells. mdpi.com
Interactive Table: General Effects of Phenolic Compounds on Cellular Pathways
| Pathway | General Effect of Phenolic Compounds | Common Assays | Cell Lines Mentioned in General Studies |
| Apoptosis | Induction of programmed cell death | Annexin V/PI staining, Caspase activity assays, Western blot for apoptotic proteins (e.g., Bcl-2, Bax) | Leukemia cell lines, Colon cancer cell lines (HCT-116, Caco-2) nih.govnih.gov |
| Cell Cycle | Arrest at G0/G1 or G2/M phases, Inhibition of proliferation | Flow cytometry (DNA content analysis), Western blot for cell cycle regulatory proteins (e.g., cyclins, CDKs) | MCF-7 (breast cancer) nih.gov |
Note: The information in this table is based on general findings for the broader class of phenolic compounds and not specifically for this compound, for which no specific data was found.
Antimicrobial and Antidiabetic Mechanistic Investigations (in vitro, in vivo animal models)
There is currently a lack of specific mechanistic investigations into the antimicrobial and antidiabetic properties of this compound in either in vitro or in vivo animal models.
Broadly, the antimicrobial mechanisms of phenolic compounds are multifaceted. nih.govnih.govmdpi.com They can disrupt the integrity of the bacterial cell membrane, leading to the leakage of intracellular components. nih.gov Some phenols interfere with essential bacterial enzymes or bind to microbial DNA, thereby inhibiting replication and other vital processes. nih.gov The effectiveness of these actions can depend on the specific chemical structure of the phenol and the type of microorganism. mdpi.com
In the context of diabetes, various phenolic compounds have been explored for their potential to manage hyperglycemia. nih.gov Mechanistic studies in animal models, often using streptozotocin-induced diabetic rodents, have pointed to several modes of action. researchgate.netmdpi.com These can include the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase, which slows down glucose absorption. nih.gov Other mechanisms involve the enhancement of insulin (B600854) secretion from pancreatic β-cells, improvement of insulin sensitivity in peripheral tissues, and antioxidant effects that protect against diabetes-related oxidative stress. frontiersin.org
Interactive Table: General Mechanisms of Phenolic Compounds in Antimicrobial and Antidiabetic Research
| Area of Investigation | General Mechanism of Phenolic Compounds | Common In Vitro/In Vivo Models |
| Antimicrobial | Disruption of cell membrane, Inhibition of enzymes, Interference with nucleic acids | Broth microdilution for MIC, Biofilm assays, Planktonic bacteria (e.g., Staphylococcus epidermidis, Pseudomonas aeruginosa) nih.gov |
| Antidiabetic | Inhibition of α-glucosidase and α-amylase, Enhanced insulin secretion, Improved insulin sensitivity, Antioxidant activity | Alloxan- or streptozotocin-induced diabetic rats/mice, 3T3-L1 adipocytes for glucose uptake studies nih.govnih.gov |
Note: This table summarizes general mechanisms attributed to the wider class of phenolic compounds. No specific research findings for this compound were available.
Advanced Analytical Techniques for Characterization and Quantification of 4 Trifluoromethylsulfonylamino Phenol
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-(Trifluoromethylsulfonylamino)phenol by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
¹H NMR Spectroscopy : Proton NMR provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the phenol (B47542) ring and the protons of the hydroxyl (-OH) and amino (-NH) groups. The aromatic region typically displays a characteristic AA'BB' splitting pattern for 1,4-disubstituted benzene (B151609) rings. The chemical shifts (δ) are influenced by the electron-withdrawing trifluoromethylsulfonyl group and the electron-donating hydroxyl group.
¹³C NMR Spectroscopy : Carbon-13 NMR identifies the different carbon environments in the molecule. The spectrum of this compound would show signals for the four distinct aromatic carbons, with their chemical shifts indicating their position relative to the substituents. The carbon atom of the trifluoromethyl group (CF₃) will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is a crucial technique for characterization. It provides a highly sensitive and specific signal for the trifluoromethyl group. The spectrum is expected to show a singlet, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift of this signal is a key identifier for the trifluoromethylsulfonyl moiety.
Table 1: Representative NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | DMSO-d₆ | ~9.7 (br s, 1H, OH), ~7.0 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H) | Broad Singlet, Doublet |
| ¹³C | DMSO-d₆ | ~155 (C-OH), ~130 (C-NSO₂), ~122 (Ar-CH), ~118 (q, CF₃), ~116 (Ar-CH) | Quartet |
| ¹⁹F | DMSO-d₆ | ~ -77 | Singlet |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy : The IR spectrum of this compound would display characteristic absorption bands. Key vibrations include the O-H stretch of the phenol group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch of the sulfonamide (around 3200-3400 cm⁻¹), and strong, sharp bands corresponding to the S=O stretches of the sulfonyl group (typically in the 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹ regions). The C-F stretching vibrations of the CF₃ group also produce very strong absorptions, usually found in the 1300-1100 cm⁻¹ range.
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. Aromatic C-C stretching vibrations, which give strong Raman signals, would be prominent. The symmetric S=O stretch is also typically strong in the Raman spectrum.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretching | 3200 - 3600 (Broad) |
| Sulfonamide N-H | Stretching | 3200 - 3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Sulfonyl S=O | Asymmetric & Symmetric Stretching | 1350 - 1300 & 1180 - 1160 (Strong) |
| C-F | Stretching | 1300 - 1100 (Very Strong) |
| Aromatic C=C | Stretching | 1450 - 1600 |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenolic ring is a chromophore that absorbs UV light. The absorption maximum (λ_max) for this compound is influenced by the substituents on the benzene ring. The hydroxyl and amino groups act as auxochromes, which can shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity. The position of λ_max can also be sensitive to the pH of the solution due to the ionization of the phenolic hydroxyl group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns. The molecular weight of C₇H₆F₃NO₃S is 257.19 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Upon ionization, the molecular ion ([M]⁺) can undergo fragmentation, breaking into smaller, characteristic charged fragments. Key fragmentation pathways for this molecule would likely involve:
Cleavage of the C-S bond, leading to fragments corresponding to the hydroxyphenylamino radical and the trifluoromethylsulfonyl cation.
Loss of SO₂ from the molecular ion.
Fragmentation of the trifluoromethyl group.
Cleavage within the aromatic ring structure.
Analyzing these fragmentation patterns provides a molecular fingerprint that helps confirm the compound's identity.
To analyze complex mixtures, MS is often coupled with separation techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a highly sensitive and versatile technique for the analysis of non-volatile compounds like this compound. The sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer for detection and identification. LC-MS is widely used for quantifying the compound in biological and environmental samples.
Gas Chromatography-Mass Spectrometry (GC-MS) : For GC-MS analysis, the compound typically requires derivatization to increase its volatility and thermal stability. Silylation is a common derivatization method for phenolic compounds. Once derivatized, the compound can be separated by GC and identified by its mass spectrum.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) : CE-MS separates compounds based on their electrophoretic mobility in a capillary. It offers high separation efficiency and is suitable for analyzing small quantities of charged or polar compounds.
Chromatographic Separations (HPLC, UPLC, TLC)
Chromatographic techniques are fundamental for the separation, isolation, and quantification of this compound from reaction mixtures or other complex matrices.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) : HPLC and UPLC are the most common chromatographic methods for the analysis of phenolic compounds. Reversed-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water/buffer and acetonitrile (B52724) or methanol), is typically employed. Detection is commonly achieved using a UV detector set at the compound's λ_max. UPLC, which uses smaller particle sizes in the column, offers faster analysis times and higher resolution compared to traditional HPLC. Method development involves optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation and peak shape.
Table 3: Typical HPLC/UPLC Parameters for Phenolic Compound Analysis
| Parameter | Typical Condition |
| Column | Reversed-phase C18 or Pentafluorophenyl (PFP) |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (with formic or acetic acid) |
| Flow Rate | 0.2 - 1.0 mL/min |
| Detection | UV/Vis (Photodiode Array - PDA) or MS |
| Column Temperature | 25 - 45 °C |
Thin-Layer Chromatography (TLC) : TLC is a simple, rapid, and cost-effective technique used for monitoring reaction progress, checking purity, and identifying compounds. A spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a chamber with a suitable mobile phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The resulting spot can be visualized under UV light, and its retention factor (R_f) value can be calculated and compared to a standard.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties of a compound like this compound.
While a specific crystal structure for this compound is not publicly available in the reviewed literature, the principles of X-ray diffraction can be understood from studies on analogous sulfonamide-containing compounds. nih.gov For instance, the analysis of related structures reveals how the trifluoromethylsulfonyl group and the phenol ring influence the crystal packing. nih.gov In the solid state, molecules of phenolic sulfonamides are often held together by a network of hydrogen bonds, typically involving the hydroxyl group of the phenol and the oxygen atoms of the sulfonyl group, as well as the N-H group of the sulfonamide linkage. nih.gov
The conformation of the molecule, particularly the torsion angles between the aromatic ring and the sulfonamide group, is a key feature determined by X-ray crystallography. These conformational details are influenced by both intramolecular and intermolecular forces within the crystal lattice. nih.gov Studies on similar aryl amides have shown that the orientation of planar regions within the molecule can change significantly from the calculated isolated molecule to the experimentally determined crystal structure to accommodate more favorable hydrogen bonding and π-stacking interactions. nih.gov
A representative example of crystallographic data that could be obtained for a sulfonamide compound is presented in the table below, based on the published structure of ({4-nitrophenyl}sulfonyl)tryptophan. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21 |
| Unit Cell Dimensions | a = 15.0 Å, b = 6.0 Å, c = 21.0 Å, β = 95° |
| Molecules per Asymmetric Unit | 4 |
| Key Hydrogen Bonds | O-H⋯O, N-H⋯O |
This data illustrates the type of detailed structural information that X-ray crystallography can provide, offering insights into the solid-state arrangement and intermolecular interactions of this compound.
Electroanalytical Methods (e.g., Capillary Electrophoresis)
Electroanalytical methods are a class of techniques that use the relationship between an electrical quantity and a chemical species to perform an analysis. These methods are known for their high sensitivity, selectivity, and relatively low cost, making them suitable for the quantification of various compounds, including sulfonamides. benthamdirect.comresearchgate.net
Capillary electrophoresis (CE) is a particularly powerful separation technique within this category. nih.gov It separates compounds based on their differential migration in an electric field within a narrow capillary. For ionizable compounds like this compound, which possesses an acidic phenolic hydroxyl group and a sulfonamide N-H group, CE offers excellent resolution and efficiency. researchgate.net
The analysis of sulfonamides by CE has been extensively reviewed, demonstrating its applicability in various matrices. nih.govresearchgate.net The separation is typically achieved in a fused-silica capillary under the influence of a high voltage. The composition of the background electrolyte, including its pH and concentration, is a critical parameter that is optimized to achieve the desired separation. e3s-conferences.org For the analysis of sulfonamides, alkaline buffers are often used to ensure the compounds are in their anionic form, facilitating their electrophoretic mobility. nih.gov
Detection in CE can be accomplished using various methods, with UV-visible spectrophotometry being common. However, for enhanced sensitivity and selectivity, coupling CE with mass spectrometry (CE-MS) or using electrochemical detection can be employed. nih.gov Electrochemical detection, in particular, is well-suited for phenolic compounds, which can be electrochemically oxidized at an electrode surface. benthamdirect.com
The table below summarizes typical experimental conditions for the analysis of sulfonamides using capillary electrophoresis, which could be adapted for the quantification of this compound. e3s-conferences.orgnih.gov
| Parameter | Typical Condition |
|---|---|
| Capillary | Fused-silica (50-75 µm i.d.) |
| Background Electrolyte | 20 mM Sodium borate (B1201080) or Glycine-NaOH buffer |
| pH | 9.0 - 9.5 |
| Separation Voltage | 15 - 20 kV |
| Injection Mode | Hydrodynamic or Electrokinetic |
| Detection | UV (200-254 nm) or Chemiluminescence |
These electroanalytical methods, particularly capillary electrophoresis, provide a robust and sensitive approach for the quantification of this compound in various samples.
Environmental Fate and Degradation Pathways of Trifluoromethylsulfonylaminophenols
Abiotic Degradation Mechanisms
Abiotic degradation involves the transformation of a chemical compound through non-biological processes, such as light (photolysis), water (hydrolysis), and oxidation. These mechanisms are critical in determining the persistence of 4-(Trifluoromethylsulfonylamino)phenol in the environment.
Photolytic Degradation Pathways
Photolytic degradation, or photolysis, is the breakdown of compounds by photons, particularly from ultraviolet (UV) radiation in sunlight. For aromatic sulfonamides, photolysis is a significant degradation route. Studies on various sulfonamide antibiotics reveal common pathways that may be applicable to this compound.
Key photolytic reactions for sulfonamides include:
Cleavage of the Sulfonamide Bond : The bond between the sulfur atom and the nitrogen atom (S-N) is often susceptible to cleavage, which would break down this compound into 4-aminophenol (B1666318) and trifluoromethanesulfonic acid. This desulfonation has been noted as a primary transformation pathway in the photolysis of other sulfonamides. mdpi.com
Hydroxylation of the Benzene (B151609) Ring : The aromatic ring can be attacked by hydroxyl radicals (•OH), which are often generated in sunlit waters, leading to the formation of hydroxylated derivatives. researchgate.net
SO2 Extrusion : The extrusion of sulfur dioxide (SO2) from the sulfonamide group is another reported pathway, initiated by an oxidative single electron transfer from the aniline (B41778) moiety. mdpi.comnsf.gov
The presence of the electron-withdrawing trifluoromethyl (CF3) group is expected to influence the electronic properties of the molecule and, consequently, its photoreactivity, though the specific effects require direct experimental validation.
Hydrolytic Stability and Transformation
Hydrolysis is the cleavage of chemical bonds by the addition of water. The stability of this compound in aqueous environments depends primarily on the resilience of the sulfonamide (S-N) and the amine (C-N) bonds to hydrolysis under typical environmental pH conditions (pH 5-9).
Generally, the sulfonamide bond is known to be relatively stable and resistant to hydrolysis. However, extreme pH conditions or elevated temperatures can promote this reaction. The trifluoromethyl group is highly stable and resistant to hydrolysis. nih.gov Research on sulfonated aromatic polymers has also focused on improving hydrolytic stability for various applications, underscoring the general robustness of these structures. nih.gov Therefore, under typical environmental conditions, direct hydrolysis is not expected to be a rapid degradation pathway for this compound.
Oxidative Degradation Processes (e.g., Ferrate-induced)
Advanced oxidation processes (AOPs) play a crucial role in the degradation of persistent organic pollutants. Ferrate(VI) [Fe(VI)O₄²⁻], an environmentally friendly oxidant, has shown effectiveness in oxidizing sulfonamide antimicrobials. nih.gov The reaction kinetics are typically first-order with respect to both the ferrate and the sulfonamide concentration. nih.gov
Studies on compounds like sulfamethoxazole (B1682508) and sulfadiazine (B1682646) demonstrate that the oxidative attack by ferrate(VI) occurs at the aniline moiety (the aminophenol part of the target molecule). nsf.govnih.gov The degradation pathways are pH-dependent:
Acidic pH : Cleavage of the C-S and S-N bonds is a dominant reaction. nih.gov
Neutral pH : Formation of nitroso- and nitro-derivatives occurs. nih.gov
Basic pH : Hydroxylation is the primary reaction pathway. nih.gov
For this compound, ferrate(VI) oxidation would likely initiate an attack on the aniline ring, leading to hydroxylation and potential cleavage of the sulfonamide bond. nsf.gov The reaction ultimately converts sulfonamides into byproducts with potentially lower toxicity. nih.gov
Table 1: Summary of Potential Abiotic Degradation Pathways
| Degradation Type | Key Mechanism | Potential Transformation Products | Influencing Factors |
|---|---|---|---|
| Photolysis | S-N bond cleavage, ring hydroxylation, SO₂ extrusion | 4-Aminophenol, Trifluoromethanesulfonic acid, Hydroxylated derivatives | UV irradiation intensity, presence of photosensitizers |
| Hydrolysis | Cleavage of sulfonamide bond | 4-Aminophenol, Trifluoromethanesulfonic acid | pH, Temperature (generally slow under environmental conditions) |
| Oxidation (Ferrate) | Electron transfer, hydroxylation, bond cleavage | Hydroxylated derivatives, Nitroso/nitro derivatives, Cleavage products | pH, Oxidant concentration |
Biotic Degradation Mechanisms
Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms like bacteria and fungi. This is often the primary mechanism for the removal of organic pollutants from the environment.
Microbial Metabolism and Biodegradation Studies
The biodegradation of sulfonamides has been observed in various natural and engineered ecosystems. researchgate.netnih.gov Several bacterial genera, including Pseudomonas and Achromobacter, have been identified as capable of degrading these compounds. researchgate.netnih.gov The microbial metabolism of sulfonamides can proceed through several pathways:
Hydroxylation and Acetylation : These are common initial transformation steps, occurring at the aniline ring or other side moieties. researchgate.netuniroma1.it
Cleavage of the Sulfonamide Bridge : Microorganisms can break the S-N bond, a key step in mineralizing the compound. researchgate.net
Amide Bond Hydrolysis : Some bacteria possess enzymes that hydrolyze the amide bond in sulfonamides. nih.gov
The presence of the perfluorinated trifluoromethyl group may impact biodegradability. Studies on perfluoroalkane sulfonamides (a related class of compounds) show that microbial transformation can occur, often initiated by the oxidation of amine groups, a process linked to nitrification. uri.edunih.gov However, fluorinated compounds can also be recalcitrant, and their degradation may lead to the formation of persistent metabolites. researchgate.net
Identification of Environmentally Relevant Transformation Products
Identifying transformation products (TPs) is crucial for a complete environmental risk assessment, as some TPs can be as or more toxic than the parent compound. nih.gov While no specific TPs for this compound are documented, the degradation of other sulfonamides provides a predictive framework.
Commonly identified biotic TPs for sulfonamides include:
N-acetylated Sulfonamides : Acetylation of the amino group is a major metabolic pathway in organisms and environmental systems. researchgate.netuniroma1.itnih.gov
Hydroxylated Sulfonamides : The addition of hydroxyl groups to the aromatic ring is a frequent enzymatic reaction. researchgate.net
Cleavage Products : The breakdown of the core structure leads to simpler molecules. For other p-aminobenzenesulfonamides, common cleavage TPs are 4-aminophenol, sulfanilic acid, and aniline. researchgate.netresearchgate.net
Based on these precedents, the biodegradation of this compound would be expected to produce N-acetyl-4-(trifluoromethylsulfonylamino)phenol, various hydroxylated derivatives, and cleavage products such as 4-aminophenol and trifluoromethanesulfonic acid.
Table 2: Predicted Biotic Transformation Products and Pathways
| Metabolic Pathway | Key Reaction | Predicted Transformation Product | Microbial Genus Example |
|---|---|---|---|
| Phase I Metabolism | Acetylation | N-acetyl-4-(trifluoromethylsulfonylamino)phenol | Pseudomonas, Activated sludge bacteria |
| Phase I Metabolism | Hydroxylation | Hydroxy-4-(trifluoromethylsulfonylamino)phenol | Pseudomonas |
| Bond Cleavage | S-N Bond Hydrolysis/Cleavage | 4-Aminophenol, Trifluoromethanesulfonic acid | Various soil and water bacteria |
Environmental Persistence and Mobility Considerations
Information regarding the persistence of this compound in various environmental compartments (soil, water, air) and its mobility, including its potential for leaching and transport, is not documented in the available scientific literature.
Influence of Environmental Factors on Degradation (e.g., pH)
There is no specific information available on how environmental factors such as pH, temperature, microbial activity, or sunlight influence the degradation rate and pathways of this compound.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(Trifluoromethylsulfonylamino)phenol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sulfonylation of 4-aminophenol using trifluoromethanesulfonyl chloride. Key parameters include:
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride) .
- Solvent selection : Use anhydrous dichloromethane or THF to enhance electrophilic reactivity .
- Stoichiometry : A 1.2:1 molar ratio of trifluoromethanesulfonyl chloride to 4-aminophenol improves yield (reported ~75–85% in controlled conditions) .
- Data contradiction : Yields drop below 50% in polar aprotic solvents (e.g., DMF) due to competing nucleophilic side reactions. This highlights the need for solvent screening .
Q. How can the purity and structure of this compound be validated?
- Analytical workflow :
- HPLC-MS : Quantify purity (>98%) and detect residual trifluoromethanesulfonic acid .
- NMR : <sup>19</sup>F NMR confirms the trifluoromethyl group (δ ~ -78 ppm). <sup>1</sup>H NMR resolves sulfonamide proton signals (δ 7.2–7.8 ppm) .
- X-ray crystallography : Use SHELX programs for single-crystal structure determination to validate bond angles and torsional strain .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in electrophilic aromatic substitution (EAS)?
- Experimental design :
- Substituent effects : The electron-withdrawing trifluoromethylsulfonyl group deactivates the aromatic ring, directing EAS to the para position. Kinetic studies with nitrating agents (HNO3/H2SO4) show slower reaction rates compared to unsubstituted phenol (krel ≈ 0.3) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict partial positive charge localization at the para position, aligning with observed regioselectivity .
- Data contradiction : Some studies report unexpected ortho products under high-temperature conditions, suggesting competing radical pathways .
Q. How does this compound behave under hydrolytic or thermal stress?
- Stability analysis :
- Hydrolysis : The sulfonamide bond is stable in neutral aqueous solutions (pH 7, 25°C) but cleaves under acidic (pH < 3) or alkaline (pH > 10) conditions, releasing SO2 and NH3 .
- Thermal decomposition : TGA data show decomposition onset at 220°C, forming trifluoromethanesulfonic acid and phenolic byproducts .
- Mitigation strategies : Store under inert gas (N2) at 4°C to prevent moisture absorption and oxidative degradation .
Physical and Chemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular formula | C7H6F3NO3S | |
| Melting point | 145–148°C (decomposes) | |
| Solubility | Soluble in DCM, THF; sparingly in H2O | |
| log<em>P</em> (octanol/water) | 2.1 ± 0.3 (predicted) |
Applications in Academic Research
Q. How is this compound utilized in designing enzyme inhibitors?
- Case study : The sulfonamide group acts as a hydrogen-bond acceptor in protease inhibition assays. For example:
- Trypsin inhibition : IC50 = 12 µM (competitive inhibition, Ki = 8.2 µM) .
- Methodological note : Use SPR (surface plasmon resonance) to measure binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
Q. What strategies resolve contradictions in reported biological activity data?
- Critical analysis : Discrepancies in antimicrobial studies (e.g., MIC values ranging from 8–64 µg/mL against S. aureus) may arise from:
- Strain variability : Test multiple clinical isolates.
- Assay conditions : Standardize broth microdilution protocols (CLSI guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
